
1,1'-(But-2-ene-2,3-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C18H20 It consists of two 4-methylbenzene (p-tolyl) groups connected by a but-2-ene-2,3-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzene (p-tolyl) derivatives and a suitable butene precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the but-2-ene-2,3-diyl linker.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize downtime.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds in the linker.
Substitution: Aromatic rings with various functional groups attached.
科学研究应用
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on the surface of cells, influencing cellular signaling pathways.
Modulate Enzymes: Affect the activity of enzymes involved in various biochemical processes.
Alter Gene Expression: Influence the expression of genes related to its biological effects.
相似化合物的比较
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): Similar structure but with an ethane linker instead of butene.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): Contains a butadiyne linker instead of butene.
4,4’-(2,3-Dimethylbutane-2,3-diyl)bis(isopropylbenzene): Similar structure with different substituents on the aromatic rings.
Uniqueness
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is unique due to its specific but-2-ene-2,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
93872-36-7 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-methyl-4-[3-(4-methylphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-13-5-9-17(10-6-13)15(3)16(4)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
InChI 键 |
AAYNJACXPMETFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(C)C2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


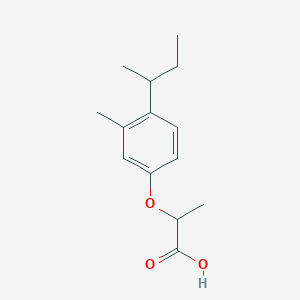
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
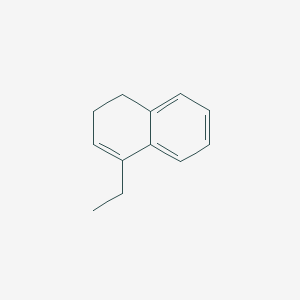
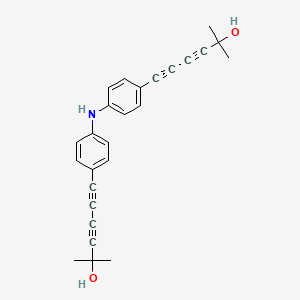
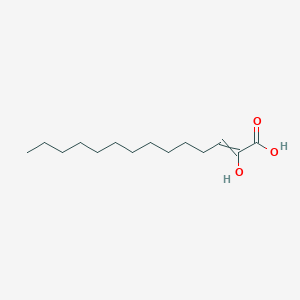
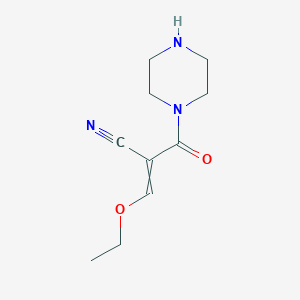
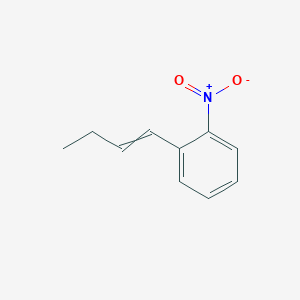
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
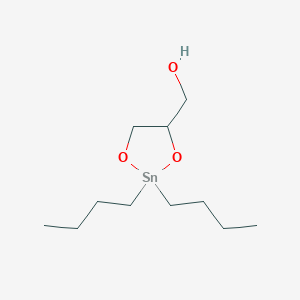
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
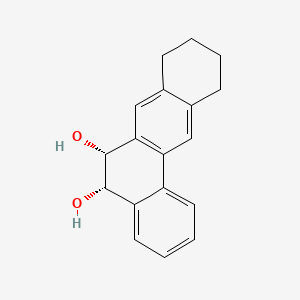
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
